molecular formula C14H12ClNO3S B5771197 2-[(2-chlorobenzoyl)amino]-5-ethyl-3-thiophenecarboxylic acid

2-[(2-chlorobenzoyl)amino]-5-ethyl-3-thiophenecarboxylic acid

Cat. No.: B5771197
M. Wt: 309.8 g/mol
InChI Key: JCTYMHNIHSZMGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-chlorobenzoyl)amino]-5-ethyl-3-thiophenecarboxylic acid is a useful research compound. Its molecular formula is C14H12ClNO3S and its molecular weight is 309.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 309.0226421 g/mol and the complexity rating of the compound is 379. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of 2-[(2-chlorobenzoyl)amino]-5-ethyl-3-thiophenecarboxylic acid are Peroxisome proliferator-activated receptor gamma (PPARγ) , Nuclear receptor coactivator 2 , and Retinoic acid receptor RXR-alpha . These receptors play a crucial role in regulating gene expression, cellular differentiation, development, and metabolism .

Mode of Action

The compound interacts with its targets by binding to the active site of these receptors. This binding event triggers a conformational change in the receptor, which allows it to interact with specific DNA sequences and regulate gene expression

Biochemical Pathways

Given the targets of this compound, it is likely involved in pathways related to lipid metabolism, inflammation, and cellular differentiation, which are commonly regulated by pparγ and rxr-alpha .

Pharmacokinetics

Similar compounds are known to have low oral bioavailability due to their susceptibility to proteolytic degradation and low permeability . They are usually administered via intravenous, subcutaneous, or intramuscular routes

Result of Action

Given its targets, it is likely to influence gene expression related to lipid metabolism, inflammation, and cellular differentiation . The exact effects would depend on the specific genes regulated by the activated receptors.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability and activity could be affected by the pH of the environment, as certain functional groups in the compound might ionize under specific pH conditions. Similarly, temperature can influence the compound’s stability and the rate of its interactions with its targets. The presence of other molecules could lead to competitive or non-competitive inhibition, affecting the compound’s efficacy .

Properties

IUPAC Name

2-[(2-chlorobenzoyl)amino]-5-ethylthiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3S/c1-2-8-7-10(14(18)19)13(20-8)16-12(17)9-5-3-4-6-11(9)15/h3-7H,2H2,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCTYMHNIHSZMGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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